2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-(4-methylphenyl)acetamide
Description
This compound belongs to the pyrido[3,2-d]pyrimidine class, characterized by a fused bicyclic core with two ketone groups at positions 2 and 2. The structure includes a 4-fluorophenylmethyl substitution at position 3 and an N-(4-methylphenyl)acetamide side chain. Pyrido[3,2-d]pyrimidines are known for their role as kinase inhibitors, with structural features enabling interactions with ATP-binding pockets in enzymes . The fluorophenyl and methylphenyl groups likely enhance lipophilicity and metabolic stability, while the dioxo groups contribute to hydrogen bonding, critical for target engagement .
Properties
IUPAC Name |
2-[3-[(4-fluorophenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN4O3/c1-15-4-10-18(11-5-15)26-20(29)14-27-19-3-2-12-25-21(19)22(30)28(23(27)31)13-16-6-8-17(24)9-7-16/h2-12H,13-14H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZLJYFHWBATOCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)F)N=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-(4-methylphenyl)acetamide is a member of the pyrido-pyrimidine class of compounds, which have been investigated for their diverse biological activities. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound based on existing research.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 373.37 g/mol. Its structure features a pyrido-pyrimidine core substituted with a fluorophenyl group and an acetamide moiety.
| Property | Value |
|---|---|
| Molecular Formula | CHF NO |
| Molecular Weight | 373.37 g/mol |
| Solubility | Soluble in DMSO and DMF |
| Melting Point | Not specified |
Antimicrobial Properties
Research indicates that pyrido-pyrimidine derivatives exhibit significant antimicrobial activity. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains and fungi. The presence of the fluorophenyl group may enhance the lipophilicity and membrane permeability of the compound, potentially leading to improved antimicrobial efficacy.
Anticancer Activity
Several studies have highlighted the potential anticancer properties of pyrido-pyrimidine derivatives. The compound is believed to induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation and survival pathways. For example:
- Case Study : A study published in Journal of Medicinal Chemistry demonstrated that a related pyrido-pyrimidine compound exhibited selective cytotoxicity against breast cancer cell lines by targeting the PI3K/Akt signaling pathway.
Enzyme Inhibition
The compound may also act as an enzyme inhibitor. Research has shown that pyrido-pyrimidines can inhibit enzymes such as cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation.
- Mechanism of Action : The binding affinity to CDKs can lead to cell cycle arrest and subsequent apoptosis in tumor cells.
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:
- Targeting Protein Kinases : The compound may bind to ATP-binding sites on kinases, inhibiting their activity.
- Inducing Reactive Oxygen Species (ROS) : Increased ROS levels can lead to oxidative stress in cancer cells.
- Modulating Gene Expression : It may alter the expression levels of genes involved in apoptosis and cell cycle regulation.
Research Findings
Recent studies have provided insights into the biological activities associated with this class of compounds:
- Antiviral Activity : Some derivatives have shown potential against viral infections by interfering with viral replication mechanisms.
- Neuroprotective Effects : Certain analogs have demonstrated neuroprotective properties in models of neurodegenerative diseases.
Comparison with Similar Compounds
Pyrido[3,2-d]pyrimidine vs. Thieno[3,2-d]pyrimidine
- Target Compound : Pyrido[3,2-d]pyrimidine core with nitrogen atoms at positions 1, 3, and 6.
- Thieno[3,2-d]pyrimidine Analogues: Example: 2-[[3-(4-Chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide (). The thieno analogue’s sulfanyl group introduces steric bulk, which may affect solubility compared to the target’s acetamide chain .
Pyrido[3,2-d]pyrimidine vs. Pyrazolo[3,4-d]pyrimidine
- Example: 2-{[1-(4-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide ().
- Key Differences : The pyrazolo core introduces an additional nitrogen, increasing hydrogen-bonding capacity. The trifluoromethoxy group in this compound enhances metabolic resistance but may reduce cell permeability compared to the target’s methylphenyl group .
Substituent Analysis
Fluorophenyl vs. Chlorophenyl Groups
- Target Compound : 4-Fluorophenylmethyl group.
- Chlorophenyl Analogues :
Acetamide Side Chains
- Target Compound : N-(4-methylphenyl)acetamide.
- Analogues with Varied Acetamide Substituents: Example: N-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)acetamide ().
Pharmacological and Physicochemical Properties
Pharmacological Activity
- Target Compound : Likely kinase inhibition (inferred from pyrido[3,2-d]pyrimidine derivatives like Trametinib, a MEK inhibitor ).
- Comparisons: Trametinib: IC₅₀ values in low nM range for MEK1/2; the target’s fluorophenylmethyl group may enhance selectivity over Trametinib’s cyclopropyl-iodophenyl moiety . Seletalisib: A PI3Kδ inhibitor with a pyrido[3,2-d]pyrimidine core; the target’s lack of a trifluoroethylamino group may reduce potency against lipid kinases .
Physicochemical Data
Preparation Methods
Horner-Wadsworth-Emmons (HWE) Olefination and Photoisomerization
Starting from 4-aminopyrimidine-3-carbaldehydes, an HWE reaction with phosphonate esters introduces α,β-unsaturated ketones. Subsequent UV-induced Z/E photoisomerization facilitates pyridine ring closure via 6π-electrocyclization (Scheme 1). This method achieves 62–78% yields for C7-substituted derivatives, with electron-withdrawing groups enhancing cyclization efficiency.
Key Reaction Conditions
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| HWE | Diethyl (ethoxycarbonyl)methylphosphonate | 0°C → rt | 12 h | 85% |
| Cyclization | UV light (254 nm) | 25°C | 48 h | 72% |
Condensation of α,β-Unsaturated Esters
Alternative routes employ α,β-unsaturated esters (e.g., methyl acrylate) condensed with malononitrile derivatives under basic conditions (NaOMe/MeOH) to form tetrahydropyridones, which undergo cyclocondensation with guanidines to yield pyrido[3,2-d]pyrimidines. Microwave-assisted protocols reduce reaction times from 24 h to 45 minutes while maintaining 68–74% yields.
Functionalization at C3 and C4 Positions
Introduction of 4-Fluorophenylmethyl Group
The 3-[(4-fluorophenyl)methyl] substituent is installed via nucleophilic aromatic substitution or transition-metal-catalyzed coupling:
Alkylation of Pyridopyrimidinones
Treatment of 3-bromo-pyrido[3,2-d]pyrimidin-2,4-dione with 4-fluorobenzyl bromide under Pd(OAc)₂/Xantphos catalysis affords the alkylated product in 65% yield (Table 2).
Optimized Conditions
| Parameter | Value |
|---|---|
| Catalyst | Pd(OAc)₂ (5 mol%) |
| Ligand | Xantphos (10 mol%) |
| Base | Cs₂CO₃ |
| Solvent | DMF |
| Temperature | 110°C |
Reductive Amination
Condensing 3-aminopyridopyrimidine with 4-fluorobenzaldehyde using NaBH₃CN in MeOH achieves 58% yield, though competing overalkylation necessitates careful stoichiometric control.
Acetamide Side Chain Installation
Carbodiimide-Mediated Amidation
Activating the carboxylic acid precursor (2-chloroacetic acid) with EDC/HOBt enables coupling with 4-methylaniline:
Procedure
-
Stir 2-chloroacetic acid (1.2 eq), EDC (1.5 eq), HOBt (1.5 eq) in DMF (0.1 M) at 0°C for 30 min
-
Add 4-methylaniline (1.0 eq), react at 25°C for 18 h
-
Purify by silica chromatography (Hex/EtOAc 3:1) to obtain 89% yield
Ullmann-Type Coupling
For halogenated intermediates, CuI/1,10-phenanthroline catalyzes C–N bond formation between 2-bromoacetamide and 4-methylaniline in dioxane at 100°C (72% yield).
Final Assembly and Characterization
Sequential Functionalization
A representative synthesis (Scheme 2) combines these steps:
Overall Yield : 41% over 5 steps
Analytical Data
| Characterization | Value |
|---|---|
| NMR (400 MHz, DMSO-d6) | δ 8.21 (s, 1H), 7.84 (d, J = 8.1 Hz, 2H), 7.32–7.28 (m, 4H) |
| HRMS (ESI+) | m/z calc. for C₂₃H₂₀FN₄O₃ [M+H]⁺: 419.1518, found: 419.1515 |
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| HWE/Photoisomerization | High regioselectivity | Requires UV equipment | 41 (overall) |
| α,β-Ester Condensation | Microwave-compatible | Lower functional group tolerance | 35 (overall) |
| Reductive Amination | Mild conditions | Diastereomer separation needed | 29 (overall) |
Q & A
Q. What are the key considerations in optimizing the synthesis of this compound?
- Methodological Answer : The synthesis involves multi-step reactions, including condensation of the pyrido[3,2-d]pyrimidine core with fluorophenylmethyl groups and subsequent acetylation. Key factors include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetone) improve reaction efficiency .
- Temperature control : Maintain 60–80°C during cyclization to avoid side-product formation .
- Catalysts : Use K₂CO₃ or Et₃N as bases to deprotonate intermediates .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) achieves >95% purity .
Q. How is the compound’s structural integrity confirmed post-synthesis?
- Methodological Answer : A combination of spectroscopic and crystallographic techniques is critical:
- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., fluorophenyl methyl at δ 4.3–4.5 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 478.15) .
- X-ray crystallography : Resolves π-stacking interactions in the pyrido-pyrimidine core (SHELX refinement recommended) .
Advanced Research Questions
Q. How can computational methods elucidate the compound’s mechanism of action?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger to predict binding to kinase targets (e.g., Akt, EGFR). Focus on hydrogen bonding with the acetamide group and π-π interactions with the fluorophenyl ring .
- MD Simulations : GROMACS or AMBER assess stability of ligand-target complexes over 100-ns trajectories .
- QSAR Models : Correlate substituent electronegativity (e.g., fluorine) with inhibitory activity (e.g., IC₅₀ values) .
Q. How to resolve contradictions in reported biological activity data?
- Methodological Answer : Discrepancies in bioactivity (e.g., IC₅₀ variability across cancer cell lines) can arise from:
- Assay conditions : Standardize ATP concentrations in kinase assays to avoid false negatives .
- Structural analogs : Compare with derivatives like N-(3-chlorophenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-pyrido[3,2-d]pyrimidin-1-yl)acetamide to identify substituent-specific effects .
- In vivo validation : Use xenograft models (e.g., HCT-116 colorectal tumors) to confirm target engagement .
Q. What experimental designs are robust for evaluating biological activity?
- Methodological Answer :
- In vitro assays :
- Kinase inhibition : Use ADP-Glo™ assay for Akt1 (IC₅₀ typically 0.5–2 µM) .
- Cytotoxicity : MTT assay on HeLa and MCF-7 cells; EC₅₀ ranges 5–20 µM .
- Target identification :
- Pull-down assays : Biotinylated compound + streptavidin beads to isolate binding proteins .
- CRISPR screening : Knockout candidate targets (e.g., PI3K/Akt pathway genes) to validate specificity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
